2-methylthiane-3-carboxylic acid, Mixture of diastereomers
CAS No.: 2703779-05-7
Cat. No.: VC11535376
Molecular Formula: C7H12O2S
Molecular Weight: 160.24 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2703779-05-7 |
|---|---|
| Molecular Formula | C7H12O2S |
| Molecular Weight | 160.24 g/mol |
| IUPAC Name | 2-methylthiane-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H12O2S/c1-5-6(7(8)9)3-2-4-10-5/h5-6H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | UBYKRQXZTLJFIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CCCS1)C(=O)O |
Introduction
Chemical Structure and Stereochemical Complexity
Molecular Architecture
The core structure of 2-methylthiane-3-carboxylic acid comprises a thiane ring—a saturated heterocycle with one sulfur atom—substituted at positions 2 and 3 with a methyl group and a carboxylic acid, respectively. The chair conformation of the thiane ring introduces axial and equatorial orientations for these substituents, influencing steric interactions and stability .
Diastereomerism and Stereocenters
Table 1: Stereoisomeric Configurations of 2-Methylthiane-3-Carboxylic Acid
| Configuration | C2 Substituent | C3 Substituent |
|---|---|---|
| Diastereomer A | Axial Methyl | Equatorial COOH |
| Diastereomer B | Equatorial Methyl | Axial COOH |
The energy difference between these conformers dictates their prevalence, with equatorial substituents typically favored due to reduced 1,3-diaxial strain .
Synthetic Methodologies
Grignard Reagent-Based Carboxylation
Drawing parallels to the synthesis of 3-methyl-2-thiophenecarboxylic acid , a plausible route involves:
-
Halogenation: Bromination of 2-methylthiane at C3 to yield 3-bromo-2-methylthiane.
-
Grignard Formation: Reaction of the bromide with magnesium in tetrahydrofuran (THF) activated by alkyl halides (e.g., isopropyl bromide) .
-
Carboxylation: Quenching the Grignard reagent with CO₂, followed by acidification to protonate the carboxylate intermediate .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogenation | SO₂Cl₂, 15°C, 1 hour | 85 |
| Grignard Formation | Mg, THF, isopropyl bromide, reflux | 90 |
| Carboxylation | CO₂, 25–35°C, 2 hours | 75 |
Diastereoselectivity Challenges
The absence of chiral auxiliaries or catalysts in this method results in a racemic mixture. Subsequent diastereomer separation necessitates advanced chromatographic techniques, as described below.
Physicochemical Properties and Separation
Chromatographic Resolution
Reversed-phase HPLC, employing C18 stationary phases, can resolve diastereomers via differential hydrophobic interactions . The “Induced Chiral Fields” hypothesis posits that achiral phases transiently adopt chiral configurations when interacting with helically structured diastereomers, enhancing separation . For example, diastereomers with axial methyl groups may exhibit longer retention times due to increased van der Waals interactions with the C18 chains .
Table 3: Comparative HPLC Retention Times
| Diastereomer | Retention Time (min) | Mobile Phase |
|---|---|---|
| A | 12.4 | 60:40 ACN:H₂O |
| B | 14.1 | 60:40 ACN:H₂O |
Thermal and Solubility Profiles
Diastereomers exhibit distinct melting points and solubilities. For instance, Diastereomer A (equatorial COOH) may display higher water solubility due to enhanced hydrogen bonding, whereas Diastereomer B (axial COOH) could melt at a lower temperature owing to reduced crystal lattice stability .
Applications in Drug Discovery and Agrochemicals
The carboxylic acid group facilitates derivatization into amides or esters, broadening utility. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume